molecular formula C4H5NO3S B13071209 2-Methanesulfonyl-3-oxopropanenitrile

2-Methanesulfonyl-3-oxopropanenitrile

Cat. No.: B13071209
M. Wt: 147.15 g/mol
InChI Key: OVIXWBVCYHPNMI-UHFFFAOYSA-N
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Description

2-Methanesulfonyl-3-oxopropanenitrile is an organic compound with the molecular formula C₄H₅NO₃S It is characterized by the presence of a methanesulfonyl group attached to a 3-oxopropanenitrile backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methanesulfonyl-3-oxopropanenitrile typically involves the reaction of methanesulfonyl chloride with a suitable nitrile precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and in-line purification systems can enhance the efficiency of the production process. Additionally, the optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-Methanesulfonyl-3-oxopropanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Methanesulfonyl-3-oxopropanenitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methanesulfonyl-3-oxopropanenitrile involves its ability to act as an alkylating agent. The methanesulfonyl group can undergo nucleophilic attack, leading to the formation of covalent bonds with nucleophilic sites on biomolecules. This property makes it useful in the modification of proteins and other biological molecules .

Comparison with Similar Compounds

Uniqueness: 2-Methanesulfonyl-3-oxopropanenitrile is unique due to its combination of a nitrile group and a methanesulfonyl group, which imparts distinct reactivity and potential for diverse applications in various fields of research .

Properties

Molecular Formula

C4H5NO3S

Molecular Weight

147.15 g/mol

IUPAC Name

2-methylsulfonyl-3-oxopropanenitrile

InChI

InChI=1S/C4H5NO3S/c1-9(7,8)4(2-5)3-6/h3-4H,1H3

InChI Key

OVIXWBVCYHPNMI-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C(C=O)C#N

Origin of Product

United States

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